1-(Fluoromethyl)-5-azaspiro[2.4]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Fluoromethyl)-5-azaspiro[24]heptane is a synthetic organic compound characterized by a spirocyclic structure with a fluoromethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Fluoromethyl)-5-azaspiro[2.4]heptane typically involves the reaction of a suitable azaspiro[2.4]heptane precursor with a fluoromethylating agent. One common method involves the use of fluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Fluoromethyl)-5-azaspiro[2.4]heptane can undergo various types of chemical reactions, including:
Substitution Reactions: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction can lead to the formation of reduced derivatives with different chemical properties.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluoromethyl derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
1-(Fluoromethyl)-5-azaspiro[2.4]heptane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Fluoromethyl)-5-azaspiro[2.4]heptane involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(Fluoromethyl)-4-azaspiro[2.4]heptane
- 1-(Fluoromethyl)-3-azaspiro[2.4]heptane
- 1-(Fluoromethyl)-2-azaspiro[2.4]heptane
Uniqueness
1-(Fluoromethyl)-5-azaspiro[2.4]heptane is unique due to its specific spirocyclic structure and the position of the fluoromethyl group. This structural arrangement can result in distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C7H12FN |
---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
2-(fluoromethyl)-5-azaspiro[2.4]heptane |
InChI |
InChI=1S/C7H12FN/c8-4-6-3-7(6)1-2-9-5-7/h6,9H,1-5H2 |
InChI Key |
IKRBEZQMYZXFNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CC2CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.